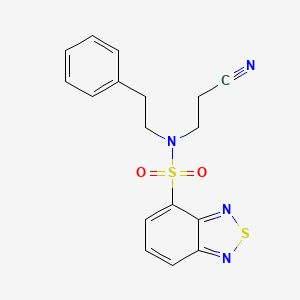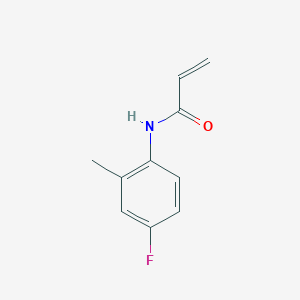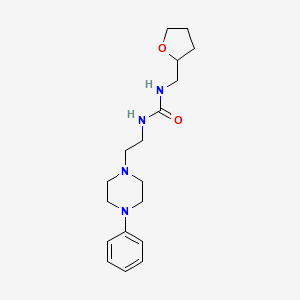
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a urea derivative that is likely to possess biological activity due to the presence of a phenylpiperazine moiety, which is a common feature in many pharmacologically active compounds. The tetrahydrofuran group attached to the urea suggests potential for increased solubility and may influence the compound's ability to interact with biological targets.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the case of the compound , the synthesis would likely involve the reaction of a suitable phenylpiperazine derivative with an isocyanate or carbodiimide that contains the tetrahydrofuran-2-ylmethyl group. The paper titled "Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation" describes a related synthesis approach where a spacer is optimized to link pharmacophoric moieties, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea would be expected to exhibit conformational flexibility due to the presence of the ethyl linker and the tetrahydrofuran ring. This flexibility could be crucial for the interaction of the compound with its biological targets. The phenylpiperazine moiety is a rigid structure that could provide the necessary pharmacophore for biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. They can form hydrogen bonds due to the presence of the urea group, which could be important for their interaction with enzymes or receptors. The phenylpiperazine moiety could undergo aromatic substitution reactions, potentially allowing for further derivatization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea would include its solubility, which could be enhanced by the tetrahydrofuran group. The compound's melting point, boiling point, and stability would be influenced by the presence of the urea linkage and the phenylpiperazine structure. The compound's ability to form salts with acids or bases could also be relevant for its formulation as a drug.
The provided papers do not directly discuss the compound , but they do provide insights into the synthesis and biochemical evaluation of related urea derivatives, which can be informative for understanding the potential properties and activities of the compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Studies have explored the synthesis of tri-substituted ureas containing phenyl and N-heterocyclic substituents, providing insights into spectroscopic, structural, and conformational characteristics. These ureas, involving N-methylpiperazine and phenyl components, offer a base for understanding the synthesis process of structurally related compounds (Iriepa & Bellanato, 2013).
Molecular Conformation and Interaction : Research on urea derivatives has elucidated their conformational dynamics and interactions. For instance, N-(pyridin-2-yl),N'-substituted ureas show significant associations with 2-amino-1,8-naphthyridines and benzoates, influenced by substituent effects on hydrogen bonding and complexation (Ośmiałowski et al., 2013).
Pharmacological Potential : Novel urea derivatives, such as phenylpiperazine derivatives, have been identified as potent neuropeptide Y Y5 receptor antagonists, highlighting the therapeutic potential of urea-based compounds in neurology and pharmacology (Takahashi et al., 2006).
Antiproliferative Activity : The in vitro antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines has been studied, revealing certain compounds' significant efficacy against renal cancer and melanoma, which underscores the relevance of urea derivatives in cancer research (Al-Sanea et al., 2018).
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c23-18(20-15-17-7-4-14-24-17)19-8-9-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSZOCWMJGYGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

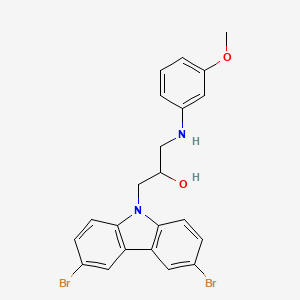
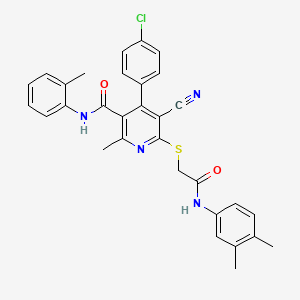
![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)
![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)
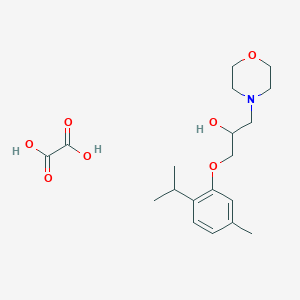
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)
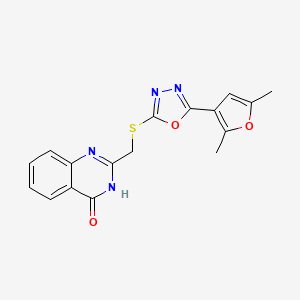
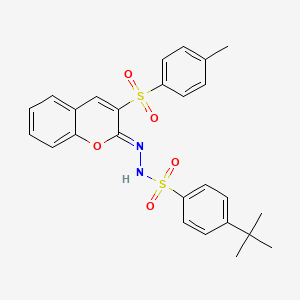
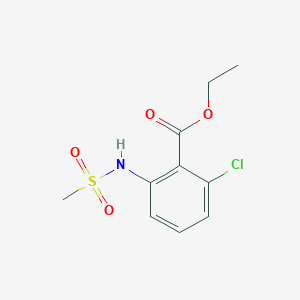
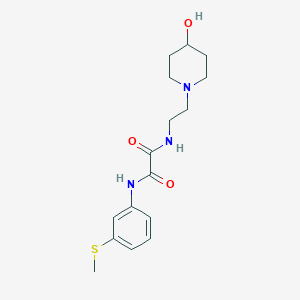
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)
